5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide
Overview
Description
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . For 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide, specific synthetic routes may include the use of thiocyanato ketones and microwave irradiation to achieve the desired thiophene structure .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and yield, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide can undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic reagents are often used, such as halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromatic properties.
2-Substituted Thiophenes: Such as 2-butylthiophene, used in anticancer agents.
3-Substituted Thiophenes: Such as 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene, used as a dental anesthetic.
Uniqueness
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is unique due to its dual thiophene rings and carbamothioyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various scientific applications, distinguishing it from other thiophene derivatives .
Properties
IUPAC Name |
5-(5-carbamothioylthiophen-2-yl)sulfanylthiophene-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S5/c11-9(13)5-1-3-7(15-5)17-8-4-2-6(16-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYRAXKLJYDCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277173 | |
Record name | 2-Thiophenecarbothioamide, 5,5′-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-91-1 | |
Record name | 2-Thiophenecarbothioamide, 5,5′-thiobis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarbothioamide, 5,5′-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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